[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
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Overview
Description
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound features a unique structure that includes a cyclobutyl ring, an oxazole ring, and a methanol group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclobutanone with an appropriate oxazole precursor in the presence of a base. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require solvents such as toluene or dichloromethane .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including infections and inflammatory conditions .
Industry:
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
(1-Methylcyclobutyl)methanol: This compound shares the cyclobutyl and methanol groups but lacks the oxazole ring, making it less versatile in chemical reactions.
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid: This compound has an acetic acid group instead of a methanol group, altering its chemical properties and applications.
Uniqueness:
The presence of both the cyclobutyl and oxazole rings in [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides a unique combination of stability and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from its similar counterparts .
Properties
CAS No. |
2059932-67-9 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[2-(1-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-9(3-2-4-9)8-10-5-7(6-11)12-8/h5,11H,2-4,6H2,1H3 |
InChI Key |
OYDIXYCZZXQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=NC=C(O2)CO |
Origin of Product |
United States |
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